molecular formula C15H13Cl2N3S2 B2688606 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile CAS No. 338778-51-1

3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile

Cat. No. B2688606
CAS RN: 338778-51-1
M. Wt: 370.31
InChI Key: KKKMTBRVBMLJTD-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C15H13Cl2N3S2 and its molecular weight is 370.31. The purity is usually 95%.
BenchChem offers high-quality 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrosynthesis of Isothiazoles

Isothiazoles, compounds structurally related to 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile, have been studied for their electrosynthetic production. Research by Kunugi et al. (1999) explores the electrosynthesis of sulfur-containing compounds from vinyl sulfones having a cyano group using a reactive sulfur–graphite electrode, which may have relevance to synthesizing derivatives of the subject compound. This method is characterized by the elimination of a phenylsulfonyl group, accompanying the addition of polysulfide anions produced by electroreduction of elemental sulfur, which could potentially be applied to synthesize similar sulfur-containing isothiazole derivatives (Kunugi et al., 1999).

Synthesis of Benzothiophenes and Isothiazoles

The synthesis of isothiazoles and benzothiophenes from certain dithiazolium compounds shows a method of creating sulfur and nitrogen-containing heterocycles, which are chemically related to the target compound. Emayan et al. (1997) demonstrated the condensation with active methylene compounds to yield dithiazol-5-ylidene derivatives, revealing a pathway to synthesize complex heterocyclic compounds that could include isothiazolecarbonitriles (Emayan et al., 1997).

Novel Vinyl Monomer Polymerization

The synthesis and polymerization of novel vinyl monomers containing heterocyclic moieties highlight the potential for 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile derivatives in polymer science. Huang et al. (2014) investigated the reversible addition-fragmentation chain transfer polymerization of a monomer combining triazolyl and imidazolyl units, suggesting that similar methodologies could be applied to isothiazolecarbonitriles for developing functional polymers with unique properties (Huang et al., 2014).

Crystal Structure Analysis

The study of crystal structures of related compounds, such as tolylfluanid, a fungicide with a complex molecular structure, offers insights into the molecular configuration and intermolecular interactions that could be relevant to understanding the physical and chemical properties of isothiazolecarbonitriles. Cho et al. (2014) analyzed the crystal structure of tolylfluanid, revealing details about hydrogen bonding and molecular orientation, which are essential for designing compounds with desired physical and chemical characteristics (Cho et al., 2014).

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3S2/c1-20(2)7-6-14-10(8-18)15(19-22-14)21-9-11-12(16)4-3-5-13(11)17/h3-7H,9H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKMTBRVBMLJTD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NS1)SCC2=C(C=CC=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NS1)SCC2=C(C=CC=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.